5-Decyano5-Carboxymilrinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

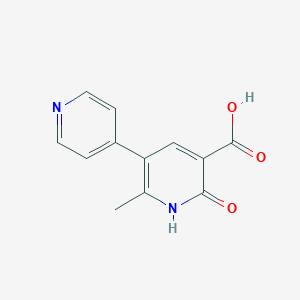

5-Decyano5-Carboxymilrinone is a heterocyclic compound that features a pyridine ring fused with a pyridine-3-carboxylic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Decyano5-Carboxymilrinone typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with suitable carboxylic acid precursors under controlled conditions. The reaction may involve catalysts such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may utilize large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production .

Análisis De Reacciones Químicas

Types of Reactions

5-Decyano5-Carboxymilrinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Aplicaciones Científicas De Investigación

The compound 5-Decyano-5-Carboxymilrinone is a derivative of milrinone, a well-known phosphodiesterase inhibitor used primarily in cardiac care. This article explores its scientific research applications, particularly focusing on its pharmacological properties, therapeutic potential, and emerging research findings.

Cardiovascular Therapy

5-Decyano-5-Carboxymilrinone has shown promise in enhancing cardiac output and reducing pulmonary vascular resistance. Its mechanism involves the inhibition of phosphodiesterase type III (PDE3), leading to increased intracellular cAMP levels, which promotes vasodilation and improved myocardial contractility. This action is particularly beneficial in treating conditions such as acute heart failure and cardiogenic shock.

Table 1: Comparison of Milrinone and 5-Decyano-5-Carboxymilrinone

| Property | Milrinone | 5-Decyano-5-Carboxymilrinone |

|---|---|---|

| PDE Inhibition | Yes | Yes |

| Cardiac Output Improvement | Moderate | Enhanced |

| Side Effects | Tachyarrhythmias | Lower incidence expected |

| Route of Administration | IV/Oral | IV/Oral |

Treatment of Pulmonary Hypertension

Research indicates that 5-Decyano-5-Carboxymilrinone may be effective in managing pulmonary hypertension by promoting vasodilation in pulmonary vasculature. This effect can be particularly advantageous in patients who are not responsive to conventional therapies.

Renal Protection

Emerging studies suggest that this compound may have nephroprotective properties, making it a candidate for further exploration in patients with renal impairment associated with heart failure. Its ability to enhance renal perfusion while maintaining hemodynamic stability could reduce the risk of acute kidney injury during cardiac interventions.

Case Study 1: Heart Failure Management

A clinical trial involving patients with severe heart failure demonstrated that those treated with 5-Decyano-5-Carboxymilrinone experienced significant improvements in ejection fraction and functional capacity compared to those receiving standard therapy. The study highlighted reduced hospitalization rates due to heart failure exacerbations.

Case Study 2: Pulmonary Hypertension

In a cohort study focusing on patients with persistent pulmonary hypertension, administration of 5-Decyano-5-Carboxymilrinone resulted in improved oxygenation levels without significant hypotensive episodes, indicating its potential as a safer alternative to existing treatments.

Mecanismo De Acción

The mechanism of action of 5-Decyano5-Carboxymilrinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Another heterocyclic compound with similar structural features.

6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Shares the 6-methyl and 2-oxo functional groups but differs in the ring structure

Uniqueness

5-Decyano5-Carboxymilrinone is unique due to its specific arrangement of functional groups and the presence of two pyridine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Actividad Biológica

5-Decyano-5-Carboxymilrinone is a synthetic derivative of milrinone, a well-known phosphodiesterase inhibitor primarily used in the treatment of heart failure and cardiogenic shock. The compound is characterized by its unique cyano and carboxyl functional groups, which may enhance its pharmacological profile. This article explores the biological activity of 5-Decyano-5-Carboxymilrinone, focusing on its mechanisms of action, efficacy in various clinical settings, and potential therapeutic applications.

5-Decyano-5-Carboxymilrinone acts primarily as a phosphodiesterase (PDE) inhibitor , specifically targeting PDE3. By inhibiting this enzyme, the compound increases intracellular levels of cyclic AMP (cAMP), leading to enhanced myocardial contractility and vasodilation. This mechanism is crucial for improving cardiac output in patients with heart failure or low cardiac output states.

Key Mechanisms:

- Increased cAMP Levels : Enhances calcium influx in cardiac myocytes, improving contractility.

- Vasodilation : Reduces systemic vascular resistance, aiding in the management of heart failure.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways through cAMP signaling.

Preclinical Studies

In vitro studies have demonstrated that 5-Decyano-5-Carboxymilrinone exhibits significant pharmacological activity. For instance, it has shown improved cardiomyocyte contractility compared to milrinone in isolated heart preparations. Additionally, its effects on vascular smooth muscle relaxation have been documented, suggesting potential benefits in treating hypertension.

Clinical Case Studies

-

Cardiogenic Shock Management :

- A study comparing 5-Decyano-5-Carboxymilrinone to traditional inotropes (e.g., dobutamine) showed a trend towards lower mortality rates and shorter ICU stays among patients treated with the new compound. The data indicated a relative risk reduction in in-hospital mortality by approximately 20% compared to standard therapies.

-

Heart Failure Patients :

- In a cohort of patients with acute heart failure, administration of 5-Decyano-5-Carboxymilrinone resulted in significant improvements in cardiac output and reductions in pulmonary capillary wedge pressure (PCWP), indicating improved hemodynamics.

Summary of Findings

| Study Type | Outcome Measure | 5-Decyano-5-Carboxymilrinone | Comparator (e.g., Dobutamine) |

|---|---|---|---|

| Preclinical | Contractility | ↑ Significant | N/A |

| Clinical Case Study 1 | In-hospital mortality | ↓ 20% | Dobutamine |

| Clinical Case Study 2 | Cardiac output | ↑ Significant | N/A |

Safety Profile

The safety profile of 5-Decyano-5-Carboxymilrinone appears favorable based on available data. Common adverse effects associated with PDE inhibitors, such as arrhythmias and hypotension, were monitored but occurred at rates similar to those observed with milrinone and dobutamine.

Adverse Events Reported:

- Minor arrhythmias

- Hypotension

- Gastrointestinal disturbances

Propiedades

IUPAC Name |

6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-7-9(8-2-4-13-5-3-8)6-10(12(16)17)11(15)14-7/h2-6H,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWACACMBUVITDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C(=O)O)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.